molecular formula C14H9ClN2O3 B12930725 9-Chloro-5-methoxy-3-nitroacridine CAS No. 1744-99-6

9-Chloro-5-methoxy-3-nitroacridine

Cat. No.: B12930725
CAS No.: 1744-99-6
M. Wt: 288.68 g/mol
InChI Key: GDGUIIZNYIXNDE-UHFFFAOYSA-N
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Description

9-Chloro-5-methoxy-3-nitroacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-methoxy-3-nitroacridine typically involves the nitration of 9-chloro-5-methoxyacridine. The process begins with the chlorination of 5-methoxyacridine, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-methoxy-3-nitroacridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-5-methoxy-3-nitroacridine is used as a building block for the synthesis of more complex acridine derivatives. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a DNA intercalator. Its ability to insert between DNA base pairs makes it a candidate for developing new anticancer agents and studying DNA-protein interactions .

Medicine

Medicinally, this compound and its derivatives are explored for their cytotoxic properties. They are being investigated as potential treatments for various cancers due to their ability to disrupt DNA replication in cancer cells .

Industry

In the industrial sector, this compound is used in the development of dyes and pigments. Its stable aromatic structure and vibrant color make it suitable for various applications in the textile and printing industries .

Mechanism of Action

The primary mechanism of action of 9-Chloro-5-methoxy-3-nitroacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This disruption can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, 9-Chloro-5-methoxy-3-nitroacridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the acridine ring enhances its ability to intercalate into DNA and increases its potential as a therapeutic agent .

Properties

CAS No.

1744-99-6

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

9-chloro-5-methoxy-3-nitroacridine

InChI

InChI=1S/C14H9ClN2O3/c1-20-12-4-2-3-10-13(15)9-6-5-8(17(18)19)7-11(9)16-14(10)12/h2-7H,1H3

InChI Key

GDGUIIZNYIXNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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